- Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy, World Intellectual Property Organization, , ,

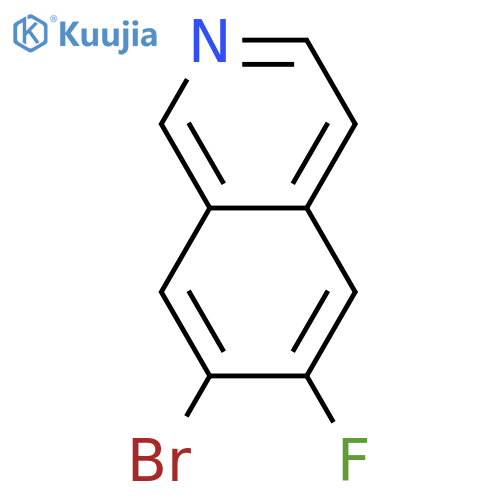

Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)

7-Bromo-6-fluoroisoquinoline structure

Nom du produit:7-Bromo-6-fluoroisoquinoline

Numéro CAS:923022-40-6

Le MF:C9H5BrFN

Mégawatts:226.04510474205

MDL:MFCD11846300

CID:753628

PubChem ID:53402964

7-Bromo-6-fluoroisoquinoline Propriétés chimiques et physiques

Nom et identifiant

-

- 7-Bromo-6-fluoroisoquinoline

- 6-Fluoro-7-bromoisoquinoline

- Isoquinoline, 7-bromo-6-fluoro-

- 6-fluoro-7-bromo-isoquinoline

- 7-bromo-6-fluoro-isoquinoline

- Isoquinoline,7-bromo-6-fluoro

- QC-9377

- ABZAYLFRWGIRDU-UHFFFAOYSA-N

- 6478AJ

- FCH1406257

- SY023347

- AX8240749

- AB0076400

- 7-Bromo-6-fluoroisoquinoline (ACI)

- MFCD11846300

- AKOS016014064

- DA-35758

- CS-0171524

- EN300-383975

- Z1269149653

- 923022-40-6

- SCHEMBL1571950

- AS-37806

- DTXSID10695087

-

- MDL: MFCD11846300

- Piscine à noyau: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H

- La clé Inchi: ABZAYLFRWGIRDU-UHFFFAOYSA-N

- Sourire: FC1C(Br)=CC2C(=CC=NC=2)C=1

Propriétés calculées

- Qualité précise: 224.95900

- Masse isotopique unique: 224.95894g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 0

- Complexité: 165

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 12.9

- Le xlogp3: 2.9

Propriétés expérimentales

- Couleur / forme: Pale-yellow to Yellow-brown Solid

- Point d'ébullition: 311.8±22.0℃ at 760 mmHg

- Le PSA: 12.89000

- Le LogP: 3.13640

7-Bromo-6-fluoroisoquinoline Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302;H315;H320;H335

- Déclaration d'avertissement: P261;P280;P301+P312;P302+P352;P305+P351+P338

- Conditions de stockage:Room temperature

7-Bromo-6-fluoroisoquinoline PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM144074-1g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM144074-5g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 5g |

$*** | 2023-05-29 | |

| AstaTech | 61661-1/G |

6-FLUORO-7-BROMOISOQUINOLINE |

923022-40-6 | 95% | 1g |

$330 | 2023-09-16 | |

| Alichem | A189006053-1g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 1g |

$490.60 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852295-250mg |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 95% | 250mg |

1,124.10 | 2021-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-100MG |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95% | 100MG |

¥ 310.00 | 2023-04-12 | |

| Chemenu | CM144074-1g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 1g |

$396 | 2021-08-05 | |

| Enamine | EN300-383975-0.1g |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95.0% | 0.1g |

$81.0 | 2025-02-20 | |

| Enamine | EN300-383975-5.0g |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95.0% | 5.0g |

$822.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-1G |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95% | 1g |

¥ 1,287.00 | 2023-04-12 |

7-Bromo-6-fluoroisoquinoline Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.5 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.5 Reagents: Water ; cooled

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h; rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid ; rt

1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid ; rt

1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

Référence

- Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 2 d, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled

Référence

- Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Solvents: Toluene ; overnight, rt

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

Référence

- Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.7 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.7 Reagents: Water ; cooled

Référence

- 6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Solvents: Toluene ; overnight, rt

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

Référence

- Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.5 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.5 Reagents: Water ; cooled

Référence

- Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.7 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.7 Reagents: Water ; cooled

Référence

- Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt

Référence

- Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt

1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt

1.6 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt

1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt

1.6 Reagents: Water ; cooled

Référence

- Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases, World Intellectual Property Organization, , ,

7-Bromo-6-fluoroisoquinoline Raw materials

- 2,2-dimethoxyethan-1-amine

- 3-Bromo-4-fluorobenzaldehyde

- Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-

7-Bromo-6-fluoroisoquinoline Preparation Products

7-Bromo-6-fluoroisoquinoline Littérature connexe

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

923022-40-6 (7-Bromo-6-fluoroisoquinoline) Produits connexes

- 2308481-63-0(2-{4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperazin-1-yl}propanoic acid)

- 845781-35-3(5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid)

- 1909327-15-6(5-(trifluoromethyl)-9-oxa-2-azaspiro5.5undecane)

- 1937349-21-7(4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride)

- 899724-61-9(N-benzyl-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl-N-ethylacetamide)

- 1836-74-4(1-(4-Chlorophenoxy)-4-nitrobenzene)

- 328539-64-6(N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide)

- 2097994-49-3(2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one)

- 1593743-07-7(methyl 3-(4-ethylpiperidin-2-yl)-2-oxopropanoate)

- 2167744-18-3(4-(2-methylphenyl)bicyclo2.1.1hexan-2-one)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:923022-40-6)7-Bromo-6-fluoroisoquinoline

Pureté:99%/99%/99%

Quantité:1g/5g/25g

Prix ($):178.0/796.0/2785.0